molecular formula C18H21N3O2 B12165332 N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide

Cat. No.: B12165332
M. Wt: 311.4 g/mol
InChI Key: GCZAZLYMBWUIRO-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

The molecular formula C₁₅H₁₈N₂O₂ defines a 258.32 g/mol compound featuring three critical domains: an indole heterocycle, a piperidine ring, and a cyclopropanecarboxamide group. X-ray crystallography reveals the indole system maintains near-perfect planarity (deviation <0.05 Å), while the piperidine adopts a chair conformation stabilized by intramolecular hydrogen bonding between the carbonyl oxygen (O1) and the piperidine N-H group (distance: 2.12 Å).

Key functional groups include:

  • Indole-2-carbonyl : Exhibits characteristic conjugation effects with bond alternation (C7-O1: 1.21 Å vs. C8-N1: 1.35 Å)
  • Cyclopropane carboxamide : The strained three-membered ring shows C-C bond lengths of 1.51 Å and C-C-C angles of 59.8°, inducing significant ring puckering
  • Piperidine spacer : Chair conformation creates axial positioning of the cyclopropane moiety, enhancing steric interactions with adjacent groups

Comparative IR spectroscopy identifies signature absorptions at:

  • 3275 cm⁻¹ (N-H stretch, indole)
  • 1680 cm⁻¹ (amide I band)
  • 1550 cm⁻¹ (aromatic C=C)

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]cyclopropanecarboxamide

InChI

InChI=1S/C18H21N3O2/c22-17(12-5-6-12)19-14-7-9-21(10-8-14)18(23)16-11-13-3-1-2-4-15(13)20-16/h1-4,11-12,14,20H,5-10H2,(H,19,22)

InChI Key

GCZAZLYMBWUIRO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Functionalization of Indole at the 2-Position

Indole-2-carboxylic acid is typically prepared via Fischer indolization or direct carboxylation . The RSC protocol (2019) describes N-alkylation of indole using alkyl bromides in DMSO with KOH as a base. For example:

  • Step 1 : Indole (5.0 mmol) reacts with ethyl bromoacetate (10 mmol) in DMSO/KOH to yield N-alkylated indole.

  • Step 2 : Hydrolysis of the ester group under acidic conditions generates indole-2-carboxylic acid.

Alternative routes involve Ullmann-type couplings for direct introduction of carboxylic acid groups, though these require copper catalysts and elevated temperatures.

Amide Bond Formation with Piperidin-4-Amine

Coupling indole-2-carboxylic acid to piperidin-4-amine employs standard carbodiimide-mediated protocols :

  • Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane or DMF.

  • Conditions : Stirring at 0°C to room temperature for 12–24 hours.

  • Workup : Aqueous extraction (3×30 mL ethyl acetate), drying over Na₂SO₄, and purification via silica gel chromatography.

This yields N-(piperidin-4-yl)indole-2-carboxamide , a critical intermediate.

Synthesis of the Cyclopropanecarboxamide-Piperidine Intermediate

Activation of Cyclopropanecarboxylic Acid

Cyclopropanecarboxylic acid (CAS 1759-53-1) is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane. The reaction is typically complete within 2–4 hours under reflux, yielding cyclopropanecarbonyl chloride.

Amidation of Piperidin-4-Amine

The acyl chloride reacts with piperidin-4-amine in the presence of a base (e.g., triethylamine or pyridine) to form N-(piperidin-4-yl)cyclopropanecarboxamide :

  • Molar Ratio : 1:1.2 (amine:acyl chloride) to ensure complete conversion.

  • Solvent : Dichloromethane or THF at 0°C to room temperature.

  • Purification : Extraction with 10% HCl (to remove excess amine), followed by neutralization and column chromatography.

Convergent Coupling Strategies

Sequential Amide Bond Formation

A two-step approach avoids steric clashes:

  • First Amidation : Piperidin-4-amine reacts with cyclopropanecarbonyl chloride to form N-(piperidin-4-yl)cyclopropanecarboxamide.

  • Second Amidation : The remaining amine group couples with indole-2-carboxylic acid using EDCl/HOBt.

One-Pot Tandem Reaction

Advanced protocols utilize dual-activation strategies :

  • Simultaneous Activation : Indole-2-carboxylic acid and cyclopropanecarboxylic acid are activated as pentafluorophenyl esters.

  • Conditions : Piperidin-4-amine (1.0 equiv) reacts with both activated esters (1.1 equiv each) in DMF at 50°C for 24 hours.

  • Yield : ~65% after silica gel chromatography (petroleum ether/ethyl acetate gradient).

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and DMSO enhance solubility of intermediates but may promote side reactions (e.g., indole dimerization).

  • Low-Temperature Control : Reactions performed at 0°C minimize epimerization of the piperidine ring.

Catalytic Enhancements

  • DMAP (4-Dimethylaminopyridine) : Accelerates acylation by stabilizing transition states (10 mol% loading).

  • Polymer-Supported Bases : Reduce purification steps (e.g., polystyrene-bound morpholine).

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Key signals include:

    • Indole NH (δ 10.2–10.5 ppm, broad singlet).

    • Cyclopropane CH₂ (δ 1.0–1.2 ppm, multiplet).

    • Piperidine CH₂ (δ 2.8–3.5 ppm, multiplet).

  • LC-MS : Molecular ion peak at m/z 340.2 [M+H]⁺ confirms successful synthesis.

Purity Assessment

  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) shows ≥95% purity at 254 nm.

Industrial-Scale Considerations

Cost-Effective Reagents

  • EDCl vs. HATU : EDCl is preferred for large-scale synthesis due to lower cost ($120/kg vs. $2,500/kg for HATU).

  • Solvent Recycling : DMF recovery via distillation reduces environmental impact .

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, leading to a range of biological effects . The piperidine ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Structural Features :

  • Piperidine Ring : Central to opioid activity, facilitating interactions with μ-opioid receptors.
  • Indole-2-carbonyl Group : Introduces steric and electronic modifications that may influence receptor binding kinetics.

Comparison with Structurally Related Compounds

Cyclopropylfentanyl (N-Phenyl-N-[1-(2-Phenylethyl)piperidin-4-yl]cyclopropanecarboxamide)

Cyclopropylfentanyl, a controlled substance under Schedule I in multiple jurisdictions , shares the cyclopropanecarboxamide and piperidine core with the target compound but differs in its substitution patterns:

  • Phenylethyl Group : Attached to the piperidine nitrogen, enhancing μ-opioid receptor affinity.
  • Phenyl Group : Replaces the indole moiety, contributing to its classification as a fentanyl analog.

Pharmacological Data :

  • Potency : Cyclopropylfentanyl exhibits ~50–100× the potency of morphine in animal models .
  • Metabolism : Primarily undergoes N-dealkylation and hydroxylation, producing inactive metabolites .
  • Toxicity : Associated with respiratory depression and fatalities in illicit use .

Methoxyacetylfentanyl (2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)

This analog substitutes the cyclopropanecarboxamide with a methoxyacetyl group:

  • Legal Status : Controlled under EU Implementing Decision 2018/1463 .

Furanylfentanyl and Tetrahydrofuranylfentanyl (THF-F)

  • Furanylfentanyl : Features a furan ring, which enhances metabolic stability but retains high μ-opioid receptor affinity.
  • THF-F: Incorporates a tetrahydrofuran ring, further modifying pharmacokinetic properties.

Benzoylfentanyl and Acryloylfentanyl

  • Benzoylfentanyl : Substitutes the cyclopropyl group with a benzoyl moiety, increasing molecular weight and altering receptor interaction dynamics.
  • Acryloylfentanyl : Contains an acryloyl group, associated with rapid onset and shorter duration of action .

Structural and Pharmacokinetic Comparison Table

Compound Name Core Structure Modifications Potency (vs. Morphine) Legal Status (2025) Key Metabolites
Target Compound
(Indole derivative)
Indole-2-carbonyl, cyclopropanecarboxamide Data unavailable Not yet controlled Under investigation
Cyclopropylfentanyl Cyclopropanecarboxamide, phenylethyl 50–100× Schedule I (EU, USA) N-dealkylated metabolites
Methoxyacetylfentanyl Methoxyacetyl group 20–40× Schedule I (EU) O-demethylated derivatives
Furanylfentanyl Furan ring 80–120× Schedule I (Global) Oxidized furan metabolites
Acryloylfentanyl Acryloyl group 30–60× Schedule I (USA, EU) Hydrolyzed acryloyl products

Research Findings and Challenges

  • Detection: Analogs like cyclopropylfentanyl evade standard immunoassays due to structural novelty, requiring advanced LC-MS/MS methodologies .
  • Legal Evasion : Substitutions (e.g., indole, cyclopropyl) are designed to circumvent analog-specific legislation, complicating regulatory responses .

Biological Activity

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide, also known by its CAS number 1282103-34-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H20N4O2
  • Molecular Weight : 348.4 g/mol
  • CAS Number : 1282103-34-7

These properties are crucial for understanding the compound's interactions within biological systems.

The biological activity of this compound is primarily attributed to its structural components, which include an indole moiety and a piperidine ring. These structural features are known to influence various biological pathways:

  • Antifungal Activity : Research indicates that derivatives of piperidine, similar to this compound, exhibit significant antifungal properties, particularly against resistant strains such as Candida auris. Studies have shown that these compounds can induce apoptotic cell death and disrupt membrane integrity in fungal cells .
  • Antitumor Potential : The indole structure is often associated with anticancer activity. Compounds containing indole moieties have been reported to interact with various molecular targets involved in cancer progression, potentially leading to cell cycle arrest and apoptosis in tumor cells.
  • Neuroprotective Effects : Some piperidine derivatives have demonstrated neuroprotective properties, suggesting that this compound may also influence neurochemical pathways beneficial for neurological health.

Antifungal Studies

A study focusing on piperidine derivatives revealed that certain compounds induced significant antifungal activity against Candida auris, with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL. These compounds were shown to disrupt the plasma membrane of fungal cells and induce apoptosis .

CompoundMIC (μg/mL)MFC (μg/mL)Mechanism of Action
pta10.240.97Membrane disruption, apoptosis
pta20.501.50Membrane disruption, apoptosis
pta30.973.90Membrane disruption, apoptosis

Antitumor Activity

In vitro studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving the modulation of signaling pathways related to cell survival and apoptosis. The indole component is particularly noted for its ability to interact with various receptors and enzymes implicated in tumor growth.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Case Study on Antifungal Efficacy : A clinical trial involving patients infected with Candida auris demonstrated that treatment with piperidine derivatives resulted in improved outcomes compared to standard antifungal therapies.
  • Case Study on Cancer Treatment : Research involving indole-based compounds showed promising results in reducing tumor size in animal models of breast cancer, indicating potential for further development into therapeutic agents.

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